Lincomycin Sulfoxide

Description

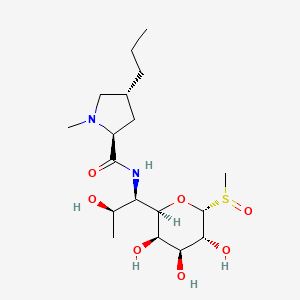

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O7S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(27-16)28(4)26/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-,28?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBYQSDXLDETKO-KCHPKXJYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)C)O)O)O)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)S(=O)C)O)O)O)[C@@H](C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation Pathways and Biotransformation Mechanisms of Lincomycin Sulfoxide

Oxidative Metabolic Pathways Leading to Lincomycin (B1675468) Sulfoxide (B87167) Formation

The conversion of lincomycin to lincomycin sulfoxide primarily involves the oxidation of its thioether group to a sulfoxide. This process can be mediated by microbial enzymatic systems or occur through direct chemical oxidation.

Enzymatic Biotransformation Processes in Microorganisms and Animals (Non-Human)

Microorganisms possess diverse enzymatic machinery capable of metabolizing xenobiotics, including antibiotics like lincomycin. S-oxidation is a recognized biotransformation pathway for lincomycin, leading to the formation of its sulfoxide derivative.

Several microbial species have been identified as capable of transforming lincomycin, with some studies specifically noting S-oxidation as a metabolic route.

Streptomyces Species: Cell-free extracts from Streptomyces venezuelae and Streptomyces phaeochromogenes have been shown to produce this compound and lincomycin sulfone when incubated with lincomycin researchgate.netnih.gov. These bacteria are known producers of lincosamide antibiotics, suggesting intrinsic metabolic capabilities for modifying these compounds researchgate.net.

Conexibacter sp. LD01: This aerobic, lincomycin-degrading strain, belonging to the phylum Actinobacteria, has been shown to perform S-oxidation as part of its lincomycin biodegradation pathways researchgate.net.

Ammonia-Oxidizing Microorganisms (AOM): Studies evaluating the biotransformation of lincomycin by ammonia-oxidizing archaea (AOA) such as Nitrososphaera gargensis, ammonia-oxidizing bacteria (AOB) like Nitrosomonas nitrosa Nm90, and comammox Nitrospira inopinata revealed that AOA and comammox performed S-oxidation of lincomycin escholarship.org.

While these species demonstrate the capacity for lincomycin S-oxidation, the specific enzymes directly catalyzing this transformation on pre-formed lincomycin are not always explicitly identified in these studies, often being inferred from the observed metabolic products.

The biosynthesis of lincomycin itself involves a complex series of enzymatic steps, including those that introduce sulfur and methyl groups. Enzymes like LmbG (a putative S-methyltransferase) and LmbF (a pyridoxal-5′-phosphate-dependent enzyme involved in C-S bond cleavage) are critical in the biosynthesis pathway nih.govresearchgate.netrsc.org. However, the specific enzymes responsible for the S-oxidation of the methylthio moiety of pre-formed lincomycin during biotransformation are not as clearly defined in the literature. General oxidative enzymes, such as monooxygenases or other sulfur-oxidizing enzymes found in microorganisms, are likely involved in this biotransformation process, converting the thioether to a sulfoxide researchgate.netescholarship.org.

Non-Enzymatic Oxidative Transformation of Lincomycin to this compound

Lincomycin can also be converted to its sulfoxide derivative through direct chemical oxidation, independent of enzymatic catalysis. This can occur under various chemical conditions, often involving potent oxidizing agents.

Several chemical methods have been employed to synthesize this compound, highlighting the reactivity of the methylthio group towards oxidation.

Hydrogen Peroxide (H₂O₂): Oxidation of lincomycin with hydrogen peroxide, particularly in alkaline media, efficiently converts the thiomethyl group to a sulfoxide. This reaction can also lead to N-oxides. The reaction conditions, such as the presence of ammonia (B1221849) (NH₄OH) or sodium hydroxide (B78521) (NaOH), can influence the stereochemistry of the resulting N-oxides. The addition of acetonitrile (B52724) has been observed to accelerate this oxidation process nih.goveuropa.eu.

Dimethyldioxirane: This reagent has been used to oxidize lincomycin, yielding sulfoxide-glycosides nih.govresearchgate.net.

Potassium Hydrogen Peroxomonosulfate (KHSO₅): This oxidizing agent has also been utilized for lincomycin oxidation, with the reaction kinetics being pH-dependent medchemexpress.com.

The primary oxidants facilitating the non-enzymatic conversion of lincomycin to this compound are:

Hydrogen Peroxide (H₂O₂): A common and effective oxidant for thioether-to-sulfoxide conversion, H₂O₂ plays a significant role in both laboratory synthesis and potentially in environmental oxidative processes nih.goveuropa.eu.

Dimethyldioxirane: Another potent oxidant capable of forming sulfoxides from thioethers nih.govresearchgate.net.

Potassium Hydrogen Peroxomonosulfate (KHSO₅): Used in chemical oxidation protocols for lincomycin medchemexpress.com.

Hydroxylamine (B1172632): Identified as an intermediate in ammonia oxidation, hydroxylamine can chemically react with lincomycin, contributing to its transformation escholarship.org.

These chemical pathways demonstrate that this compound can be readily generated under oxidizing conditions, highlighting the susceptibility of the lincomycin molecule to oxidative modification.

Environmental Transformation Pathways of Lincomycin to this compound

Lincomycin's environmental fate is influenced by a combination of physical, chemical, and biological processes. Abiotic transformations, particularly oxidation and photolysis, play a significant role in its environmental persistence and the formation of various transformation products, including this compound.

Abiotic Formation in Environmental Matrices

Abiotic transformation pathways in environmental matrices primarily involve oxidative processes and, to a lesser extent, hydrolysis. Lincomycin is known to be resistant to hydrolysis mdpi.comencyclopedia.pub. However, its chemical structure presents susceptible sites for oxidation.

Oxidation of the Thiomethyl Group: The thiomethyl group (-SCH₃) attached to the lincomycin molecule is a primary target for oxidation in environmental conditions. This process can convert the sulfide (B99878) to a sulfoxide (-SOCH₃) and further to a sulfone (-SO₂CH₃) researchgate.netresearchgate.net. Chemical oxidation using agents like hydrogen peroxide (H₂O₂) in alkaline media has been demonstrated to efficiently produce lincomycin sulfoxides and sulfones researchgate.net. While these specific conditions are often laboratory-based, similar oxidative reactions can occur in the environment through the action of naturally occurring oxidants or reactive species.

Role of Microbial Byproducts: Certain microbial metabolic intermediates can also contribute to abiotic transformations. For instance, hydroxylamine, an intermediate in ammonia oxidation by certain microorganisms, has been shown to chemically react with lincomycin, leading to its removal researchgate.netescholarship.org. This interaction represents an abiotic transformation pathway indirectly influenced by biological activity.

Photochemical Generation Mechanisms

Photochemical degradation, driven by solar radiation, is a significant abiotic transformation pathway for many pharmaceuticals, including lincomycin, in aquatic environments acs.org.

Direct Photolysis: Lincomycin can undergo direct photolysis when exposed to ultraviolet (UV) and visible light. This process involves the absorption of photons, leading to an excited molecular state that can initiate chemical reactions such as bond cleavage or rearrangement acs.org. Studies indicate that direct photolysis of lincomycin in sterile water is a slow process, with reported half-lives ranging from 24 to over 200 days researchgate.net. The degradation efficiency through direct photolysis alone is often limited, with only approximately 8% degradation observed after 120 minutes of treatment under specific conditions researchgate.net.

Photocatalytic Degradation: The efficiency of lincomycin degradation can be substantially enhanced by the presence of photocatalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO) researchgate.netresearchgate.netresearchgate.netmdpi.com. In photocatalytic processes, the semiconductor material absorbs light energy, generating highly reactive species, including hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These reactive oxygen species (ROS) are potent oxidants that effectively degrade lincomycin acs.orgresearchgate.net.

The photochemical transformation pathways, particularly under photocatalytic conditions, include S-oxidation, which leads to the formation of lincomycin sulfoxides, as well as N-demethylation and propyldealkylation researchgate.net. The oxidation of the thiomethyl group to a sulfoxide is a critical step in this degradation cascade.

Kinetics of Photocatalytic Degradation: The photocatalytic degradation of lincomycin generally follows pseudo-first-order kinetics researchgate.netresearchgate.netresearchgate.netmdpi.com. The rate of degradation is influenced by various factors, including the type of photocatalyst, its concentration, pH, and light intensity researchgate.netnih.gov. For instance, studies have shown that the rate of lincomycin degradation in the presence of TiO₂-P25 increases with increasing pH nih.gov.

Table 1: Photocatalytic Degradation of Lincomycin

| Photocatalyst | Conditions (Example) | Observed Kinetics | Degradation Efficiency | Notes on Transformation Products |

|---|---|---|---|---|

| TiO₂-P25 | UVa irradiation, pH 4-9 | Pseudo-first-order | Efficient degradation; complete removal observed in some studies researchgate.netresearchgate.netmdpi.com | Pathways include S-oxidation (sulfoxide formation), N-demethylation, propyldealkylation researchgate.net. |

Compound List:

Lincomycin

this compound

Advanced Analytical Methodologies for Detection and Quantification of Lincomycin Sulfoxide

Chromatographic Separation Techniques for Lincomycin (B1675468) Sulfoxide (B87167) Analysis

Chromatography plays a pivotal role in separating lincomycin sulfoxide from lincomycin, other related compounds, and matrix components, enabling subsequent detection and quantification.

Liquid chromatography (LC) techniques, particularly High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Ultra-High Performance Liquid Chromatography (UHPLC), are widely adopted for the analysis of lincomycin and its sulfoxide derivative. These methods offer robust separation capabilities, often coupled with sensitive detection systems.

Reversed-phase liquid chromatography (RP-HPLC) is a cornerstone technique for analyzing lincomycin and its derivatives. It relies on a non-polar stationary phase (commonly C18 or C8 bonded silica) and a polar mobile phase, typically a mixture of water or aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724).

Stationary Phases: C18 columns are frequently employed due to their versatility in separating moderately polar compounds innovareacademics.innih.govmdpi.comumsb.ac.idekb.eg. For enhanced separation of polar compounds, HILIC columns can also be utilized waters.comsigmaaldrich.com.

Mobile Phases: Mobile phases often consist of mixtures of acetonitrile or methanol with aqueous buffers. For instance, a mobile phase of methanol:water (90:10 v/v) at a flow rate of 1 mL/min with UV detection at 254 nm has been used for lincomycin innovareacademics.in. Another method utilized a gradient mobile phase of acetonitrile and a phosphate (B84403) buffer at pH 6, with UV detection at 220 nm for the simultaneous analysis of lincomycin and spectinomycin (B156147) nih.gov. For lincomycin hydrochloride, a mobile phase of 0.023 M orthophosphoric acid (pH 2.3) and acetonitrile (67:33 v/v) at a flow rate of 1.0 mL/min with UV detection at 210 nm has been reported ekb.eg. The use of ion-pairing agents like trifluoroacetic acid (TFA) or pentanesulfonic acid can improve peak shape and retention for polar compounds in RP-HPLC, although care must be taken with LC-MS compatibility umsb.ac.idwaters.comhplc.eusigmaaldrich.com.

Detection: While UV detection is common, it may not be sufficiently sensitive for trace analysis of lincomycin or its less chromophoric derivatives. For sulfur-containing compounds like lincomycin, electrochemical detection, specifically Integrated Pulsed Amperometric Detection (IPAD), offers significantly higher sensitivity compared to UV detection thermofisher.com.

Optimization: Method development involves optimizing parameters such as mobile phase composition, pH, flow rate, column temperature, and stationary phase selection to achieve adequate separation, resolution, and sensitivity for this compound.

HILIC is particularly well-suited for the analysis of highly polar compounds that exhibit poor retention in traditional RP-HPLC. It uses a polar stationary phase (e.g., silica, amide, zwitterionic phases) and a mobile phase with a high organic solvent content and a low aqueous component.

Application: HILIC has been employed for the separation of polar antibiotics like spectinomycin and lincomycin waters.comnih.gov. It can provide complementary selectivity to RP-HPLC and is often coupled with mass spectrometry for enhanced detection of polar analytes waters.comsigmaaldrich.com.

Stationary Phases: Columns featuring silica, amide, or zwitterionic bonded phases are commonly used in HILIC waters.comsigmaaldrich.comsigmaaldrich.com.

Mobile Phases: Mobile phases typically consist of a high percentage of organic solvent (e.g., acetonitrile) mixed with a small amount of aqueous buffer. Water acts as the strong eluent in HILIC, and increasing the organic content enhances analyte retention sigmaaldrich.comsigmaaldrich.com.

Gas Chromatography (GC) is generally less suitable for direct analysis of polar and thermally labile compounds like lincomycin and its sulfoxide derivative due to their low volatility and high polarity. However, GC can be effectively utilized after appropriate derivatization to convert these analytes into more volatile and thermally stable derivatives.

Derivatization: Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other silylating agents, are commonly used to derivatize lincomycin and its metabolites. This process replaces polar functional groups with less polar trimethylsilyl (B98337) (TMS) groups, increasing volatility and improving chromatographic behavior thermofisher.comfao.orggoogle.comnih.gov. The derivatization reaction typically involves heating the analyte with the silylating reagent for a specific time google.comnih.gov.

GC-MS: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying derivatized this compound. The GC separates the derivatized compounds, and the MS provides mass-to-charge ratio information for detection and structural confirmation fao.orggoogle.comnih.gov. Optimization of derivatization conditions (reagent amount, temperature, time) and GC parameters (column type, carrier gas, temperature program) is crucial for achieving sensitive and reproducible results nih.gov.

Liquid Chromatography Applications (HPLC, UPLC, UHPLC)

Spectrometric Detection and Structural Elucidation of this compound

Spectrometric techniques, particularly mass spectrometry, are indispensable for the sensitive detection, quantification, and structural characterization of this compound.

Mass spectrometry (MS) and its tandem variant (MS/MS) provide unparalleled sensitivity and specificity for identifying and quantifying analytes, even in complex matrices.

Identification and Quantification: MS techniques, especially when coupled with liquid chromatography (LC-MS, LC-MS/MS), are highly effective for detecting and quantifying this compound. LC-MS/MS offers high selectivity through Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) modes, allowing for the precise measurement of target analytes even at trace levels mdpi.comnih.govfao.orgnih.govacs.orgmdpi.com. High-resolution mass spectrometry (HRMS) further enhances identification by providing accurate mass measurements, enabling the determination of elemental compositions acs.org.

Structural Elucidation: MS/MS is a critical tool for structural elucidation. By fragmenting a precursor ion and analyzing the resulting fragment ions, detailed information about the molecule's structure can be obtained. This is vital for confirming the identity of this compound and characterizing its related compounds or metabolites fao.orgacs.orguniv.kiev.ualcms.cznih.govresearchgate.netnih.govchromatographyonline.comresearchgate.net. Techniques like Electrospray Ionization (ESI) are commonly coupled with LC-MS/MS for the analysis of polar compounds like this compound mdpi.comresearchgate.net.

GC-MS: As mentioned earlier, GC-MS is used for the analysis of derivatized this compound, providing both chromatographic separation and mass spectral identification fao.orggoogle.comnih.gov.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, often used in conjunction with MS, provides complementary structural information by analyzing the magnetic properties of atomic nuclei within the molecule, aiding in the definitive identification of this compound and its related compounds univ.kiev.uanih.govresearchgate.netnih.gov.

Data Tables

Table 1: Selected Chromatographic Parameters for Lincomycin and this compound Analysis

| Technique | Column Type | Mobile Phase Composition | Flow Rate | Detection Method | Key Application/Notes | References |

| RP-HPLC | C18 (5 µm, 250x4.6 mm) | Methanol:Water (90:10, v/v) | 1 mL/min | UV (254 nm) | Linearity range 5-25 µg/ml for lincomycin innovareacademics.in | innovareacademics.in |

| RP-HPLC | C18 (5 µm, 250x4.0 mm) | Acetonitrile:Phosphate Buffer (pH 6, gradient) | 1 mL/min | UV (220 nm) | Simultaneous analysis of lincomycin and spectinomycin nih.gov | nih.gov |

| RP-HPLC | ZORBAX SB-C18 (3.5 µm, 4.6x75 mm) | Orthophosphoric Acid (0.023 M, pH 2.3):Acetonitrile (33:67, v/v) | 1.0 mL/min | UV (210 nm) | Quantitative analysis of lincomycin hydrochloride ekb.eg | ekb.eg |

| RP-HPLC | C18 | Acetonitrile:Buffer (pH 4.0) | ~1 mL/min | UV (227 nm) | Derivatization with PTSI for lincomycin residues nih.gov | nih.gov |

| RP-HPLC | C18 | Acetonitrile/Buffer | 1 mL/min | IPAD | Higher sensitivity for lincomycin compared to UV detection thermofisher.com | thermofisher.com |

| UPLC/UHPLC | BEH C18 (1.7 µm) | - | - | - | Enhanced speed, resolution, and sensitivity due to smaller particle sizes researchgate.net | researchgate.net |

| HILIC | BEH Z-HILIC (1.7 µm) | Ammonium Formate (0.1%):Acetonitrile (0.1% FA) | 0.5 mL/min | QDa MS | Suitable for polar compounds; used for aminoglycosides waters.com | waters.com |

| HILIC | Silica or OH5 | - | - | MS | Separation of polar compounds like methionine sulfoxide sigmaaldrich.com | sigmaaldrich.com |

Table 2: Selected Gas Chromatography (GC) Parameters for Lincomycin and this compound Analysis

| Technique | Derivatization Reagent | GC Conditions (Column, Detector) | Key Application/Notes | References |

| GC-MS | Silylation reagent (e.g., BSTFA) | Rtx-5 capillary column, EI source | Analysis of derivatized lincomycin and metabolites fao.orggoogle.comnih.gov | fao.orggoogle.comnih.gov |

| GC-FID | Silylating reagent | Not specified | Time-consuming method for lincomycin thermofisher.com | thermofisher.com |

Table 3: Mass Spectrometry (MS/MS) Applications for Lincomycin and this compound

| Technique | Primary Application | Information Gained | Detection Mode | Key Matrices | References |

| MS/NMR | Structural Elucidation | Identification of this compound and sulfone | N/A | Chemical synthesis products | univ.kiev.uanih.govresearchgate.netnih.gov |

| LC-MS/MS | Quantification & Identification | Detection and quantification of lincomycin and metabolites | MRM, HRMS | Biological fluids, food matrices | mdpi.comnih.govfao.orgnih.govacs.orgmdpi.com |

| MS/MS | Structural Elucidation | Fragmentation patterns for molecular structure confirmation | Tandem MS | Various | acs.orglcms.czchromatographyonline.comresearchgate.net |

| GC-MS | Quantification & Identification | Analysis of derivatized this compound | EI, SIM/Scan | Various | fao.orggoogle.comnih.gov |

Compound List

this compound

Lincomycin

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications

High-Resolution Mass Spectrometry for Transformation Product Identification

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for the identification and characterization of transformation products (TPs) and metabolites, including this compound. This technique provides accurate mass measurements, enabling the determination of elemental compositions and facilitating the structural elucidation of unknown compounds nih.govuniroma1.it. Studies have utilized HRMS, such as Orbitrap mass analyzers, to identify this compound as a metabolite in biological matrices like milk nih.govresearchgate.netresearchgate.net. These analyses typically involve suspect screening approaches, where known or predicted masses of potential TPs are searched for, or untargeted screening, which aims to detect all detectable compounds in a sample uniroma1.it. The ability of HRMS to provide high mass accuracy and resolve isotopic patterns is essential for distinguishing this compound from other compounds and confirming its presence uniroma1.it. For instance, this compound has been identified as a product of S-oxidation of the methylthio moiety of lincomycin researchgate.net.

Isotope-Labeled Analogs in Quantification Methodologies

Accurate quantification of this compound in various matrices often relies on the use of internal standards (IS). Isotope-labeled analogs, such as those with stable isotopes (e.g., deuterium (B1214612) or ¹³C), are frequently employed as internal standards in LC-MS/MS methodologies nih.gov. These labeled compounds behave chemically and physically very similarly to the target analyte (this compound) during sample preparation and chromatographic separation. However, they can be distinguished from the native analyte by their different mass-to-charge ratio in the mass spectrometer. The use of isotope-labeled internal standards helps to compensate for variations in analyte recovery during sample preparation and fluctuations in instrument response, thereby improving the accuracy and precision of quantitative measurements nih.govresearchgate.net. While specific isotope-labeled analogs for this compound were not explicitly detailed in the provided search results, their application in LC-MS/MS-based quantification is a standard practice for veterinary drug residue analysis.

Ultraviolet-Visible (UV/Vis) and Other Spectroscopic Detection (for method development)

Ultraviolet-Visible (UV/Vis) spectroscopy is a fundamental technique employed during the method development phase for the detection and quantification of pharmaceutical compounds. It is used to determine the optimal wavelengths for maximum absorbance (λmax) of the analyte, which are then utilized in UV detectors coupled with liquid chromatography (LC-UV). While specific UV/Vis spectral data for this compound were not detailed in the provided snippets, the general approach involves scanning the compound across a range of UV-Vis wavelengths to identify characteristic absorption peaks researchgate.net. Other spectroscopic techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, can also be valuable for the characterization and structural elucidation of lincomycin and its derivatives during method development or for quality control purposes researchgate.net.

Sample Preparation Strategies for Diverse Environmental and Biological Matrices (Non-Human)

Effective sample preparation is critical for the successful analysis of this compound, given its presence in complex matrices such as milk, animal tissues, and environmental water samples. The primary goals of sample preparation are to extract the analyte, remove interfering matrix components, and concentrate the analyte to levels suitable for sensitive detection nih.govresearchgate.netfao.org.

Solid-Phase Extraction (SPE) Protocols and Sorbent Selection

Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of this compound from various matrices. The selection of the appropriate sorbent material is crucial and depends on the polarity of the analyte and the nature of the matrix.

Milk: For milk samples, SPE using hydrophilic-lipophilic balance (HLB) sorbents, such as Oasis HLB cartridges, has been successfully employed nih.govresearchgate.net. The extraction typically involves buffering the milk sample, followed by loading onto the SPE cartridge, washing to remove interfering substances, and elution with an organic solvent nih.govresearchgate.net.

Animal Tissues: In the analysis of animal tissues (e.g., pig liver and kidney), SPE is often used as a cleanup step after initial extraction. Common sorbent materials include C18 and specialized cartridges like Tox Elut®, which are effective in removing lipids and other co-extracted matrix components fao.org. The initial extraction from tissues often involves aqueous acetonitrile fao.org.

Water Samples: For environmental water samples, SPE is also a common method, with various sorbent types being optimized for efficient extraction of polar and non-polar contaminants researchgate.net.

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction (LLE) is another established sample preparation technique that can be used for this compound. This method involves partitioning the analyte between two immiscible liquid phases. While SPE is often preferred for its efficiency and reduced solvent consumption, LLE can be effective, particularly for initial extraction steps. For instance, aqueous acetonitrile has been used for primary extraction from certain matrices, which may then be followed by SPE cleanup fao.org. LLE has also been employed in the analysis of lincomycin, with various solvent systems and pH adjustments being utilized to optimize recovery researchgate.net.

Matrix Effects and Signal Suppression/Enhancement Mitigation

Matrix effects, which include signal suppression or enhancement during mass spectrometric detection, are a significant challenge when analyzing this compound in complex biological and environmental samples researchgate.net. These effects arise from the co-extraction of co-solvents, salts, lipids, and other endogenous compounds that can interfere with the ionization process of the analyte in the mass spectrometer. To mitigate these effects and ensure accurate quantification, several strategies are employed:

Internal Standards: As mentioned previously, the use of isotope-labeled internal standards is a primary method for compensating for matrix-induced signal variations nih.govresearchgate.net.

Optimized Sample Preparation: Thorough sample cleanup through SPE or LLE is crucial to remove interfering substances that cause matrix effects researchgate.netfao.org.

Matrix-Matched Calibration: In some cases, calibration standards are prepared in a matrix similar to the samples to mimic the matrix effects and provide a more accurate quantification.

Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components, thereby minimizing signal suppression or enhancement.

Method Validation and Performance Characteristics in Research Applications

Method validation is a cornerstone of analytical chemistry, providing documented evidence that an analytical method consistently produces results that are accurate, precise, and reliable. For this compound, validation parameters such as limits of detection (LOD) and quantification (LOQ), precision, accuracy, recovery, selectivity, and robustness are rigorously assessed according to established guidelines, such as those from the International Council for Harmonisation (ICH) researchgate.netinnovareacademics.inekb.eginnovareacademics.in.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. These parameters are crucial for determining the sensitivity of an analytical method.

Various studies have reported LOD and LOQ values for Lincomycin and its related compounds using HPLC. For instance, one study reported an LOD of 0.854 µg/mL and an LOQ of 0.258 µg/mL for Lincomycin Hydrochloride using an RP-HPLC method innovareacademics.ininnovareacademics.in. Another HPLC method for Lincomycin in broiler chicken plasma yielded LOD and LOQ values of 13.98 µg/mL and 4.86 µg/mL, respectively nih.govopenveterinaryjournal.com. In a different context, for the determination of Lincomycin in food matrices using HPLC with UV detection, LOD and LOQ values ranged from 25–40 µg/kg and 40–60 µg/kg, respectively mdpi.com. Spectrophotometric methods have also shown good sensitivity, with one reporting an LOD of 0.89 µg/mL and an LOQ of 2.69 µg/mL researchgate.net.

| Analytical Method | Analyte | LOD Value | LOQ Value | Reference(s) |

| RP-HPLC | Lincomycin Hydrochloride | 0.854 µg/mL | 0.258 µg/mL | innovareacademics.ininnovareacademics.in |

| HPLC | Lincomycin (in plasma) | 13.98 µg/mL | 4.86 µg/mL | nih.govopenveterinaryjournal.com |

| HPLC-UVD | Lincomycin (in food) | 25–40 µg/kg | 40–60 µg/kg | mdpi.com |

| Spectrophotometry | Lincomycin Hydrochloride | 0.89 µg/mL | 2.69 µg/mL | researchgate.net |

Precision, Accuracy, and Recovery Assessments

Precision refers to the degree of agreement among individual test results when the same method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as relative standard deviation (RSD) or coefficient of variation (CV). Accuracy, often assessed through recovery studies, measures how close the measured value is to the true value.

Studies have demonstrated good precision and accuracy for analytical methods applied to Lincomycin and its derivatives. For example, recovery studies for Lincomycin in various matrices have shown values ranging from 71.11% to 98.30% mdpi.com. In another study, recovery percentages for Lincomycin were reported to be between 98% and 102% at different concentration levels, with RSD values not exceeding 1.4% for intra-day precision and 1.5% for inter-day precision nih.gov. Precision, assessed by %RSD, was found to be below 2% in several validated HPLC methods for Lincomycin Hydrochloride innovareacademics.inekb.eginnovareacademics.in. Recovery assessments for Lincomycin in broiler chicken plasma indicated promising results, with residual concentrations often below the Maximum Residue Limit (MRL) nih.govopenveterinaryjournal.com. One method reported mean recoveries of 105.0 ± 7.3% and 99.8 ± 3.7% for Lincomycin in premixes and feedstuffs nih.gov.

| Analyte | Validation Parameter | Reported Value(s) | Reference(s) |

| Lincomycin (in food) | Recovery | 71.11% to 98.30% | mdpi.com |

| Lincomycin (in serum) | Intra-day Precision | ≤ 1.4% | nih.gov |

| Lincomycin (in serum) | Inter-day Precision | ≤ 1.5% | nih.gov |

| Lincomycin Hydrochloride | Recovery | 98% to 102% | nih.gov |

| Lincomycin Hydrochloride | % RSD (Precision) | < 2% | innovareacademics.inekb.eginnovareacademics.in |

| Lincomycin (in plasma) | Accuracy/Precision | Promising results | nih.govopenveterinaryjournal.com |

| Lincomycin (premix/feed) | Mean Recovery | 105.0 ± 7.3%; 99.8 ± 3.7% | nih.gov |

Selectivity and Robustness of Analytical Procedures

Selectivity is the ability of an analytical method to measure the analyte of interest accurately in the presence of other components that may be expected to be present in the sample. Robustness, on the other hand, assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters.

While specific studies detailing the selectivity and robustness of methods for this compound are not extensively detailed in the provided snippets, general principles apply. HPLC and LC-MS/MS methods are inherently selective due to their separation capabilities. For instance, LC-MS/MS methods are noted for their high selectivity and sensitivity nih.gov. The robustness of HPLC methods for Lincomycin Hydrochloride has been confirmed by studying the effects of small variations in mobile phase composition, pH, and column temperature, with results indicating that the methods remain reliable ekb.eginnovareacademics.inekb.eg. In residue analysis, a trend towards generic methods can sometimes compromise selectivity, necessitating careful validation and potential use of multiple reaction monitoring (MRM) transitions in LC-MS/MS for confirmation wur.nl.

Compound List:

this compound

Lincomycin Hydrochloride

Lincomycin

Spectinomycin

Polymyxin

Vancomycin

Chloramphenicol (CAP)

Enrofloxacin

Sulfadiazine

Ofloxacin

Sulfapyridine

Sulfapyridine

Enrofloxacin metabolites (ENRO-N-methylacetamide, ENRO-ornithine)

Host Cell Proteins (HCPs)

Degradation Pathways and Environmental Fate of Lincomycin Sulfoxide

Photolytic Degradation Processes of Lincomycin (B1675468) Sulfoxide (B87167)

Photolysis, both direct and indirect, represents a principal abiotic transformation pathway for many pharmaceutical compounds in surface waters. researchgate.net Lincomycin sulfoxide is formed during the photochemical oxidation of lincomycin, where the thiomethyl group is oxidized. researchgate.netunipa.it The fate of the sulfoxide is subsequently influenced by further photolytic reactions.

Direct photolysis involves the degradation of a molecule upon direct absorption of solar radiation. The parent compound, lincomycin, exhibits a negligible rate of direct photolysis due to its low absorption in the near UV-Vis region. researchgate.net While specific kinetic studies exclusively focused on this compound are limited, its structural similarity to lincomycin suggests that it is also relatively stable to direct photolysis. The primary mechanism in the photolysis of the parent compound is the oxidation of the thiomethyl group to form sulfoxide and, subsequently, sulfone derivatives. researchgate.netunipa.it This initial oxidation to the sulfoxide form occurs without mineralization, meaning the core carbon structure of the molecule remains intact. researchgate.net Further direct photolysis of the sulfoxide is expected to be a slow process, likely leading to the further oxidation of the sulfur atom to lincomycin sulfone.

Indirect photolysis, mediated by photochemically produced reactive intermediates (PPRIs) such as hydroxyl radicals (•OH), is a more significant degradation route for lincomycin and its derivatives in the environment. nih.govunito.it These reactive species are generated in sunlit waters from natural photosensitizers like dissolved organic matter, nitrates, and nitrites. unito.it

The presence of a photocatalyst like titanium dioxide (TiO2) has been shown to markedly accelerate the degradation of lincomycin compared to direct photolysis. researchgate.netunipa.it This process, known as heterogeneous photocatalysis, involves the generation of highly reactive hydroxyl radicals on the catalyst surface. These radicals readily attack the antibiotic molecule. The key degradation pathways initiated by these radicals include S- and N-demethylation and propyldealkylation, ultimately leading to the complete mineralization of the molecule into inorganic products like sulfate, ammonium, and nitrate (B79036) ions. unipa.it

Since this compound is an intermediate in this oxidative process, it is subject to further attack by hydroxyl radicals. The rate constant for the reaction between the parent lincomycin and hydroxyl radicals has been determined to be very high, in the range of 4.37 x 10⁹ M⁻¹s⁻¹ to 4.59 x 10⁹ M⁻¹s⁻¹. nih.gov This high reactivity indicates that indirect photolysis is a critical pathway for the complete removal of lincomycin and its oxidized transformation products, including this compound, from the aquatic environment.

Biodegradation and Microbial Mineralization of this compound

Biodegradation is considered a major mechanism for the removal of lincomycin from environmental compartments such as soil and water. nih.gov This process involves the transformation and often complete mineralization of the compound by microorganisms. This compound is a known intermediate in these microbial degradation pathways.

Lincomycin and its sulfoxide can be degraded under both aerobic and anaerobic conditions.

Aerobic Mechanisms: Under aerobic conditions, microorganisms utilize oxygen to break down organic compounds. One of the key initial steps in the aerobic biodegradation of lincomycin is sulfoxidation, the enzymatic oxidation of the sulfur atom to form this compound. nih.gov Further oxidation can lead to the formation of lincomycin sulfone. nih.gov Other documented aerobic degradation pathways for the core structure include N-demethylation and the breakage of the amide bond, which would also apply to the sulfoxide derivative. nih.govchalmers.se Studies have shown that the presence of a co-substrate like glucose can significantly enhance the biodegradation rate. nih.gov

Anaerobic Mechanisms: In the absence of oxygen, anaerobic microorganisms can also degrade lincomycin. Research has identified that high removal rates of lincomycin can occur in anaerobic digesters. nih.gov The degradation pathways involve modifications to the molecule, and the gene lnuB, which encodes a nucleotidyl transferase, has been implicated in the biodegradation process by Clostridium sp.. nih.gov While direct studies on the anaerobic fate of this compound are scarce, its structural similarity to the parent compound suggests it would be susceptible to similar enzymatic attacks under anaerobic conditions.

Several microbial strains have been identified with the capability to degrade lincomycin, and by extension, its sulfoxide intermediate. These microorganisms have been isolated from various environments, including wastewater treatment plants and antibiotic manufacturing biowaste.

| Strain ID | Species | Environment | Degradation Efficiency (of Lincomycin) | Reference |

| LMB-A | Bacillus subtilis | Antibiotic Wastewater Treatment Plant | 92.69% in 144 h | chalmers.se |

| LMB-D | Rhodotorula mucilaginosa | Antibiotic Wastewater Treatment Plant | 74.05% in 144 h | chalmers.se |

| LMB-E | Penicillium oxalicum | Antibiotic Wastewater Treatment Plant | 88.20% of biowaste in 144 h | chalmers.se |

| LD01 | Conexibacter sp. | Activated Sludge | Capable of using lincomycin as sole carbon/nitrogen source | nih.gov |

| LCM-B | Clostridium sp. | Lincomycin Mycelial Residue | 62.03% of 100 mg/L in 10 days (anaerobic) | nih.gov |

| - | Streptomyces venezuelae | - | Biotransformation to sulfoxide and sulfone | nih.gov |

| - | Streptomyces phaeochromogenes | - | Biotransformation to sulfoxide and sulfone | nih.gov |

These microorganisms catalyze key degradation steps, including the initial oxidation to this compound and subsequent transformations that lead to the breakdown of the molecule. nih.govchalmers.se

Chemical Hydrolysis and Other Abiotic Degradation Routes in Environmental Contexts

Chemical hydrolysis is an abiotic degradation process where a molecule is cleaved by reacting with water. For lincomycin and its derivatives, this pathway is not considered environmentally significant under typical conditions.

Lincomycin lacks functional groups that are readily hydrolyzed at the pH values commonly found in the environment (pH 5-9). nih.gov Studies on the stability of lincomycin hydrochloride have shown that it is most stable around pH 4. researchgate.netnih.gov Degradation via hydrolysis becomes more pronounced under strong acidic conditions (e.g., pH 2) or alkaline conditions, particularly when combined with high temperatures (e.g., 60-80°C). researchgate.netnih.gov This degradation follows first-order kinetics. researchgate.net Given that the amide bond is the primary site for potential hydrolysis and this structure is retained in this compound, it can be concluded that the sulfoxide is also hydrolytically stable under normal environmental pH and temperature ranges. Therefore, chemical hydrolysis is not a significant fate process for this compound in soil and aquatic systems.

| pH | Condition | Stability of Parent Compound (Lincomycin) | Reference |

| 2 | 80°C | Least stable (t₉₀ = 0.38 days) | researchgate.netnih.gov |

| 4 | 80°C | Most stable (t₉₀ = 4.59 days) | researchgate.netnih.gov |

| 5-9 | Environmental Temperatures | Generally stable | nih.gov |

| Alkaline | 60°C | Less stable than in acidic solution | nih.gov |

pH-Dependent Stability and Transformation

The stability of this compound, much like its parent compound, is significantly influenced by the pH of the surrounding aqueous environment. While specific kinetic data for this compound is limited, the degradation of lincomycin, which includes its oxidation to this compound, follows first-order kinetics. Studies on lincomycin hydrochloride have shown that it is most stable in acidic to slightly acidic conditions, around pH 4. nih.govjipbs.com Conversely, its degradation accelerates in alkaline conditions, indicating a dependence of the degradation rate on hydroxide (B78521) ion concentration. jipbs.com

The transformation of lincomycin to this compound can occur through various processes, including microbial transformation and photochemical oxidation. nih.gov The thiomethyl group of the lincomycin molecule is a key site for oxidative attack, leading to the formation of sulfoxide and subsequently sulfone derivatives. nih.gov The kinetics of lincomycin oxidation with potassium hydrogen peroxomonosulfate, which results in the formation of this compound and sulfone, have been shown to follow the general laws of specific acid-base catalysis. univ.kiev.ua

Table 1: pH-Dependent Stability of Lincomycin Hydrochloride at 80°C

| pH | First-Order Rate Constant (k) (x10⁻³ hour⁻¹) | Calculated Shelf-Life (t₉₀) (days) |

| 2 | 11.4 | 0.38 |

| 3.1 | 1.66 | 2.64 |

| 4 | 0.95 | 4.59 |

| 6.1 | 4.03 | 1.09 |

| 8 | 4.93 | 0.89 |

Sorption, Mobility, and Persistence in Environmental Compartments

Interaction with Soil and Sediment Components

The sorption of lincosamide antibiotics like lincomycin and its derivatives to soil and sediment is a complex process influenced by several factors, most notably soil pH, organic carbon content, and cation exchange capacity (CEC). For lincomycin, sorption is significantly higher in soils with a pH above its pKa (around 7.6), where the neutral form of the molecule predominates and can interact more strongly with soil organic matter. nih.gov When the soil pH is below the pKa, the cationic form of lincomycin is more prevalent, leading to increased water solubility and reduced sorption. nih.gov

Cation exchange is a primary mechanism for the sorption of the cationic form of lincomycin to negatively charged soil particles, such as clays (B1170129) and organic matter. researchgate.net The presence of other cations in the soil solution can compete for these exchange sites, potentially reducing the sorption of the antibiotic. researchgate.net While specific sorption coefficients for this compound are not widely reported, its structural similarity to lincomycin suggests that its interaction with soil and sediment components will be governed by similar principles.

Table 2: Freundlich Adsorption Coefficients (Kf) for Lincomycin in Different Soils

| Soil Type | Organic Carbon (%) | Soil pH | Freundlich Adsorption Coefficient (Kf) |

| Biosolid-treated soil | 1.58 | > pKa | 11.98 |

| Unamended soil | 1.42 | > pKa | 210.15 |

| Low-organic-content soil | Not specified | < pKa | 5.09 |

Leaching and Runoff Potentials

The mobility of this compound, and therefore its potential to contaminate ground and surface waters through leaching and runoff, is directly related to its sorption characteristics. Compounds with lower sorption coefficients are more likely to remain in the dissolved phase and be transported with water flow.

Studies have frequently detected lincomycin in both surface water and groundwater, indicating its potential for transport from agricultural fields where animal manure is applied. nih.gov The detection of lincomycin in runoff water from fields treated with livestock manure confirms its mobility. nih.gov The persistence of lincomycin in the environment is variable, with dissipation half-lives ranging from days to months depending on the specific environmental compartment and conditions. nih.gov Given that this compound is a transformation product, its presence and mobility in the environment are directly linked to the fate of the parent compound. The factors that favor the mobility of lincomycin, such as lower soil pH and low organic matter content, would likely also contribute to a higher leaching and runoff potential for this compound.

Occurrence and Distribution of Lincomycin Sulfoxide in Non Human Matrices

Detection and Prevalence in Wastewater and Aquatic Environments

Lincomycin (B1675468) and its metabolites have been frequently detected in wastewater treatment plant (WWTP) influents and effluents, as well as in surface waters. Studies indicate that conventional wastewater treatment processes often achieve limited removal of lincomycin, leading to its continuous discharge into aquatic systems researchgate.netusda.govmdpi.comnih.gov. In China, lincomycin was detected in wastewater from pharmaceutical manufactories at concentrations ranging from 57.03 to 726.79 ng/L, and it was also found in the receiving water bodies, albeit at lower concentrations due to dilution nih.gov. In Australia, WWTP effluent averaged 50 ng/L of lincomycin, with only an 11% removal rate during treatment usda.gov. Further treatment processes like microfiltration/reverse osmosis also detected lincomycin in product water usda.gov. In non-urban floodwaters, lincomycin was observed with an average mass flux of approximately 42 g/day , with its presence being more closely linked to land use patterns acs.org. Furthermore, lincomycin has been detected in Italian tap water in the ng/L range, raising concerns about potential chronic low-level exposure effects, even if acute risks are unlikely europa.eu.

Table 5.1.1: Lincomycin/Lincomycin Sulfoxide (B87167) Concentrations in Wastewater and Aquatic Environments

| Matrix | Location/Context | Concentration Range | Notes | Citation |

| Pharmaceutical Manufactory Wastewater | China | 57.03–726.79 ng/L | Thirteen antibiotics detected; lincomycin frequently detected. | nih.gov |

| WWTP Effluent | Australia | 50 ng/L (average) | Only 11% removal during treatment. | usda.gov |

| Product Water (after microfiltration/RO) | Australia | Detected | Detected even after advanced treatment. | usda.gov |

| Receiving Water Bodies (diluted) | China | Lower than wastewater | Due to dilution from pharmaceutical wastewater discharge. | nih.gov |

| Non-urban Floodwaters | Australia | ~42 g/day (mass flux) | Associated with land use patterns. | acs.org |

| Tap Water | Italy | ng/L range | Potential for chronic low-level exposure effects. | europa.eu |

| Groundwater | General | Detected | Mobilized from primary sources like WWTP effluents and manure. | researchgate.net |

| Surface Water | General | Detected | Mobilized from primary sources like WWTP effluents and manure. | researchgate.net |

Presence in Agricultural Soils, Manure, and Slurry

Agricultural practices, particularly the application of manure and slurry from livestock operations, are significant pathways for lincomycin and its metabolites to enter soils researchgate.netusda.govresearchgate.net. Lincomycin is frequently detected in the environment due to veterinary overuse and manure land application, coupled with limited degradation researchgate.net. Studies on pig slurry have identified lincomycin as one of the most abundant antibiotics, with concentrations reaching up to 1196 µg kg⁻¹ researchgate.netmdpi.com. The environmental disposal of these wastes introduces substantial amounts of lincomycin into the ecosystem usda.gov. Research indicates that lincomycin exhibits high mobility from manure-borne sources in soil to groundwater, underscoring the importance of soil amendment strategies, such as biochar application, to enhance its sequestration and reduce environmental risks researchgate.netusda.gov. Antibiotics, including lincomycin, can persist in soil for extended periods, often coexisting with multiple other antibiotic classes, making agricultural soils potential reservoirs for these compounds researchgate.net.

Table 5.2.1: Lincomycin Concentrations in Agricultural Soils, Manure, and Slurry

| Matrix | Location/Context | Concentration Range | Notes | Citation |

| Pig Slurry | Agricultural Land (receiving manure) | 2.5–240 µg L⁻¹ | Snowmelt runoff samples. | researchgate.net |

| Pig Slurry | Local Farm (used for amendment) | 1196 µg kg⁻¹ (LIN) | Most abundant antibiotic detected alongside doxycycline (B596269) and tiamulin. | mdpi.com |

| Pig Slurry | General (analysis of 36 antibiotics) | 3 µg kg⁻¹–3605 µg kg⁻¹ | Lincomycin was among the most abundant, alongside doxycycline and tiamulin. | researchgate.net |

| Agricultural Soil | Land receiving liquid swine manure | 0.008–0.84 µg L⁻¹ | Snowmelt runoff samples. | researchgate.net |

| Soil | General | Persistent | Can persist for extended periods, coexisting with multiple antibiotic classes. | researchgate.net |

| Manure | Swine and Poultry Production Waste | Commonly Found | Environmental disposal introduces significant mass into the ecosystem. | usda.gov |

Identification in Animal Excreta and Tissues (for residue analysis, non-clinical)

Lincomycin is extensively metabolized within animal bodies, with less than 10% of the parent drug typically found unchanged in tissues inchem.orgwho.int. Key metabolites identified include lincomycin sulfoxide and N-desmethyllincomycin, which exhibit significantly reduced microbiological activity compared to the parent compound inchem.org. Studies have detected this compound, along with other metabolites like N-demethyl lincomycin and N-demethyl this compound, in animal tissues ucanr.edu. These metabolites were found at low concentrations, leading some researchers to suggest they could be classified as safe, non-toxic residues ucanr.edu. However, research on raw milk samples has also identified this compound as a metabolite, even at the seventh milking, suggesting that metabolites may also pose risks mdpi.com. Differences in metabolism kinetics have been observed between animal species; for instance, lincomycin residue concentrations in pig kidney were three times higher than in liver, while chicken liver and kidney showed similar concentrations who.int. Analytical methods are available for screening and confirming lincomycin residues in animal tissues, with sensitivities down to 0.1 ppm nih.gov.

Biological and Ecological Implications of Lincomycin Sulfoxide Presence

Role as a Metabolite in Understanding Parent Compound Biotransformation

Lincomycin (B1675468) undergoes extensive metabolism in biological systems, yielding numerous metabolites. Lincomycin sulfoxide (B87167) is identified as one of the major metabolic products, alongside N-desmethyl lincomycin and N-desmethyl lincomycin sulfoxide inchem.orgnih.govmdpi.com. These transformation processes are crucial for understanding how lincomycin is degraded or altered in various environmental compartments, including soil and water researchgate.netresearchgate.net.

Crucially, research indicates that these metabolites exhibit significantly reduced antimicrobial activity compared to the parent compound. This compound, for instance, possesses 15 to 100 times less microbiological activity than lincomycin inchem.orgnih.govmdpi.com. This diminished activity suggests that while this compound may persist in the environment, its direct antibiotic pressure on microbial populations might be less pronounced than that of the parent drug. However, its presence still serves as an indicator of lincomycin's prior or ongoing introduction into the environment and can be a marker for biotransformation processes at play researchgate.netresearchgate.netncl.res.in.

Interaction with Environmental Microbial Communities

The presence of lincomycin and its metabolites, including this compound, can influence the structure and function of environmental microbial communities. Antibiotics, even at low concentrations, can exert selective pressures on these communities unimib.itoup.com.

A significant ecological implication of lincomycin and its residues in the environment is their association with the development and spread of antimicrobial resistance (AMR) nih.govmdpi.com. The continuous or episodic introduction of lincomycin into soil and water systems can create selective pressure that favors the survival and proliferation of bacteria carrying lincomycin resistance genes (ARGs) nih.govnih.gov.

Research has identified several ARGs conferring resistance to lincomycin, including erm(A), erm(B), and lnu(F), which have been found to be widespread in environmental samples, particularly those associated with agricultural activities nih.gov. Furthermore, studies have demonstrated that lincomycin residues can induce an increase in the abundance of specific lincomycin resistance genes within soil bacterial communities. For instance, lincomycin mycelial residues (LMRs) have been shown to increase the copy numbers of genes like lmrA and lnuB in a dose-dependent manner nih.gov. Although these induced genes may return to baseline levels over time as the antibiotic degrades, their transient increase highlights the direct link between lincomycin exposure and the enrichment of resistance mechanisms in the environment nih.gov. This co-occurrence and induction of ARGs underscore the potential for lincomycin and its metabolites to contribute to the broader challenge of AMR.

Table 1: Relative Microbiological Activity of Lincomycin and this compound

| Compound | Relative Microbiological Activity (vs. Lincomycin) | Source(s) |

| Lincomycin | 1x | inchem.orgnih.govmdpi.com |

| This compound | 15 to 100 times less active | inchem.orgnih.govmdpi.com |

Table 2: Induction of Lincomycin Resistance Gene lmrA by Lincomycin Mycelial Residues (LMRs) in Soil

| LMR Dosage (mg kg⁻¹) | lmrA Gene Abundance (copies g⁻¹ soil) | Incubation Time | Source(s) |

| 10 | 17.78 | 8 days | nih.gov |

| 50 | 74.13 | 8 days | nih.gov |

| 100 | 128.82 | 8 days | nih.gov |

List of Compounds Mentioned:

Lincomycin

this compound

N-desmethyl lincomycin

N-desmethyl this compound

Lincomycin sulfone

Lincomycin B

erm(A) (gene)

erm(B) (gene)

lnu(F) (gene)

lmrA (gene)

lnuB (gene)

vga(C) (gene)

vga(E) (gene)

vga(A) (gene)

vga(D) (gene)

Synthetic Approaches and Chemical Derivatization of Lincomycin Sulfoxide for Research

Laboratory Synthesis of Lincomycin (B1675468) Sulfoxide (B87167) for Analytical Standards and Research Purposes

Lincomycin sulfoxide can be synthesized in the laboratory through various chemical oxidation methods or, in some cases, via biotransformation. Chemical oxidation, particularly using hydrogen peroxide (H₂O₂), is a common and efficient approach for preparing this compound for analytical standards researchgate.netuniv.kiev.ua.

Chemical Oxidation: The oxidation of lincomycin with hydrogen peroxide is a well-established method. Reaction conditions, such as pH and the presence of additives like acetonitrile (B52724), can influence the outcome, potentially leading to different isomers or further oxidation products like lincomycin sulfone researchgate.net. For instance, oxidation in alkaline media with H₂O₂ can yield N-oxides alongside sulfoxides and sulfones researchgate.net. Mild acid or neutral conditions with H₂O₂ have also been employed for the preparation of lincomycin sulfoxides and sulfones researchgate.netuniv.kiev.ua. These methods aim to produce this compound with high purity suitable for use as a reference standard in analytical method development and validation for applications such as Abbreviated New Drug Applications (ANDA) synzeal.comclearsynth.com.

Microbiological Processes: While chemical oxidation is prevalent, microbiological processes involving specific microorganisms capable of oxygenating lincomycins have also been explored for producing lincomycin sulfoxides google.com.

The synthesized this compound is characterized by detailed data compliant with regulatory guidelines, ensuring its suitability for analytical purposes synzeal.comclearsynth.com.

Chemical Derivatization Strategies for Enhanced Analytical Detection and Characterization

Lincomycin and its derivatives, including this compound, often exhibit weak UV absorption, necessitating derivatization for enhanced detection in analytical techniques like High-Performance Liquid Chromatography (HPLC) nih.gov. Derivatization strategies aim to introduce chromophores or fluorophores, thereby improving sensitivity and selectivity.

Pre-column Derivatization: A common strategy involves pre-column derivatization, where this compound is reacted with a derivatizing agent prior to chromatographic separation. For example, reaction with p-toluene sulfonyl isocyanic acid (PTSI) has been employed to create UV-absorbing derivatives, enabling sensitive detection by HPLC-UV nih.gov. This approach is vital for analyzing trace amounts of lincomycin and its impurities in various matrices nih.gov.

These derivatization techniques are crucial for developing robust analytical methods that can accurately quantify this compound and its related substances.

The synthesis of specific lincomycin analogues and known impurities is essential for creating reliable reference standards. These standards are vital for method validation, quality control, and ensuring the purity of pharmaceutical products.

Impurity Synthesis: Companies specializing in pharmaceutical standards synthesize and provide a range of lincomycin impurities, which may include various oxidation products, degradation products, or process-related by-products. These synthesized impurities serve as critical reference materials for identifying and quantifying impurities in lincomycin formulations pharmaffiliates.comdaicelpharmastandards.com. For instance, lincomycin sulfone is a known related substance that can be synthesized alongside this compound researchgate.netuniv.kiev.ua.

The availability of well-characterized impurity standards, including this compound, is paramount for regulatory compliance and ensuring product quality.

Methodologies for Isomer Resolution and Structural Characterization

This compound can exist as diastereomers due to the chiral center at the sulfur atom. The resolution and characterization of these isomers are important for a complete understanding of the compound.

Spectroscopic Techniques: Advanced spectroscopic methods are employed for the structural elucidation and characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are routinely used to confirm the structure and purity of synthesized this compound researchgate.netuniv.kiev.uanih.gov. For example, NMR and MS have been used to identify this compound and its related compounds researchgate.netuniv.kiev.ua.

Chromatographic Separation: Chromatographic techniques, particularly HPLC, are instrumental in separating and resolving different isomers and impurities of this compound researchgate.netekb.eg. Methods involving reversed-phase ion-pair liquid chromatography have been developed to separate lincomycin hydrochloride and its related substances researchgate.net. The chiral nature of the sulfoxide group means that diastereomers can be formed, and chromatographic methods are key to their resolution for analytical purposes researchgate.netnih.gov.

The combination of synthesis, derivatization, and advanced analytical techniques allows for the comprehensive characterization and reliable quantification of this compound, supporting its role as a critical reference standard in pharmaceutical research and development.

Future Research Directions in Lincomycin Sulfoxide Studies

Development of Novel and More Sensitive Analytical Methodologies

While methods for detecting the parent compound lincomycin (B1675468) are well-established, the development of analytical techniques specifically optimized for lincomycin sulfoxide (B87167) is a critical research frontier. The sulfoxide's increased polarity compared to lincomycin presents challenges for extraction and chromatographic separation. Current methodologies often rely on high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection. nih.govmdpi.comekb.egekb.eg However, these are often validated for the parent drug, and their sensitivity and precision for the sulfoxide metabolite in complex environmental and biological samples are not fully characterized.

Future research should focus on:

Optimizing Extraction: Developing and validating novel solid-phase extraction (SPE) sorbents, such as custom-designed molecularly imprinted polymers or advanced metal-organic frameworks (MOFs), could significantly improve the selective isolation of lincomycin sulfoxide from intricate matrices like soil, wastewater, and animal tissues. mdpi.com

Enhancing Chromatographic Separation: Exploring advanced liquid chromatography techniques, such as hydrophilic interaction liquid chromatography (HILIC) or supercritical fluid chromatography (SFC), may offer better retention and separation for the polar sulfoxide, improving resolution from the parent compound and other matrix components.

Improving Detection Sensitivity: While MS/MS is highly sensitive, future work could investigate high-resolution mass spectrometry (HRMS) to aid in the identification of unknown transformation products related to this compound. Furthermore, the development of derivatization strategies to tag the molecule with a fluorophore or a more easily ionizable group could enhance detection limits for both HPLC-UV/fluorescence and LC-MS methods. nih.gov

| Aspect | Current Methodologies | Potential Future Methodologies | Anticipated Advantage |

|---|---|---|---|

| Sample Preparation | Standard Solid-Phase Extraction (SPE) | Metal-Organic Frameworks (MOFs), Molecularly Imprinted Polymers (MIPs) | Higher selectivity and recovery |

| Separation | Reverse-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC), Supercritical Fluid Chromatography (SFC) | Improved retention and separation of polar analytes |

| Detection | HPLC with UV or Tandem Mass Spectrometry (MS/MS) | High-Resolution Mass Spectrometry (HRMS), Derivatization-enhanced detection | Higher confidence in identification and lower detection limits |

Comprehensive Elucidation of Biotransformation and Degradation Pathways

This compound is known to form from lincomycin through oxidative processes. nih.gov The primary routes identified so far include abiotic pathways like aqueous photodegradation, where the thiomethyl group is oxidized, and chemical oxidation. researchgate.netuniv.kiev.ua However, the complete picture of its formation and subsequent breakdown, particularly through biological pathways, remains incomplete.

Future research efforts should be directed towards:

Identifying Key Biotransformation Enzymes: Studies are needed to identify the specific microorganisms (bacteria, fungi) and the enzymatic systems (e.g., monooxygenases) responsible for the oxidation of lincomycin to this compound in different environments, such as soil, manure, and the gastrointestinal tracts of animals.

Mapping Complete Degradation Pathways: The ultimate fate of this compound is unknown. Research should investigate whether it is a terminal product or an intermediate that undergoes further degradation. Potential subsequent pathways could include oxidation to lincomycin sulfone, cleavage of the molecule, and eventual mineralization to CO2. researchgate.netresearcher.life Understanding these pathways is essential for assessing its environmental persistence.

Investigating Plant and Animal Metabolism: While some data exists on lincomycin degradation in animals, detailed metabolic studies are required to quantify the conversion rate to this compound in different species and tissues and to understand if it is excreted as such. nih.gov Furthermore, the potential for plant uptake and metabolism of lincomycin and its sulfoxide from soil and water needs exploration.

| Pathway Type | Initial Step | Intermediate/Product | State of Knowledge |

|---|---|---|---|

| Abiotic (Photodegradation) | Oxidation of thiomethyl group | This compound | Confirmed in aqueous solutions researchgate.net |

| Abiotic (Chemical Oxidation) | Reaction with oxidizing agents (e.g., H₂O₂) | This compound, Lincomycin Sulfone | Demonstrated in laboratory synthesis univ.kiev.ua |

| Biotransformation (Microbial) | Enzymatic oxidation | This compound | Hypothesized as a major pathway, but specific enzymes are unidentified |

| Further Degradation | Oxidation of sulfoxide | Lincomycin Sulfone | Suspected next step researchgate.net |

| Further Degradation | S- and N-demethylation, propyldealkylation | Various smaller molecules | Observed for the parent compound, relevance for sulfoxide unknown researchgate.net |

Advanced Modeling of Environmental Fate and Transport

Predicting how this compound moves and persists in the environment requires sophisticated mathematical models. Current environmental fate models for antibiotics often focus on the parent compound and may not accurately represent the behavior of its metabolites. mdpi.com this compound likely possesses different physicochemical properties, such as water solubility, vapor pressure, and sorption coefficients (Kd, Koc), which govern its environmental transport.

Future research in this area should aim to:

Determine Physicochemical Properties: A fundamental first step is the experimental determination of the key properties of this compound. These empirical data are essential for parameterizing fate and transport models accurately.

Develop Metabolite-Specific Models: Existing models, such as fugacity-based models, should be refined to include this compound as a distinct chemical entity. researchgate.net This requires incorporating its unique properties and the transformation rates from lincomycin to the sulfoxide and its subsequent degradation.

Incorporate Environmental Variables: Advanced models should be capable of simulating the influence of variable environmental conditions—such as soil type, pH, temperature, organic matter content, and microbial activity—on the transport and persistence of this compound. unl.eduny.gov This will allow for more realistic risk assessments in specific geographical locations.

| Parameter Category | Specific Parameter | Importance in Modeling |

|---|---|---|

| Physicochemical Properties | Water Solubility | Determines concentration in aqueous phase and potential for leaching |

| Sorption Coefficient (Kd, Koc) | Predicts partitioning between water and soil/sediment | |

| Vapor Pressure / Henry's Law Constant | Assesses potential for volatilization from water/soil surfaces | |

| Transformation Rates | Photodegradation Rate Constant | Quantifies breakdown due to sunlight in surface waters |

| Biodegradation Rate Constant | Quantifies breakdown by microbial action in soil and water nih.gov | |

| Transport Parameters | Advection and Dispersion Coefficients | Models movement within water bodies and groundwater researchgate.net |

Further Investigation into Ecological and Microbiological Interactions

The ecological impact of lincomycin is an area of active research, with studies showing it can alter microbial community structures and functions, such as inhibiting denitrification in soil. unl.eduresearchgate.net However, virtually nothing is known about the specific biological activity of this compound. It is often assumed that metabolites are less active than the parent drug, but this is not always the case.

Future research must urgently address:

Impact on Microbial Communities: Studies using modern metagenomic and metaproteomic approaches are needed to compare the effects of lincomycin and this compound on the composition and function of complex microbial communities in soil, aquatic sediments, and the gut. unl.edu

Selection for Antibiotic Resistance: A critical question is whether this compound, even at sub-inhibitory concentrations, can select for or maintain antibiotic resistance genes in the environment. Its structural similarity to the parent compound suggests this possibility cannot be dismissed.

Non-Target Organism Effects: The potential toxicity of this compound to non-target organisms, including algae, aquatic invertebrates, and soil fauna, needs to be evaluated to conduct comprehensive ecological risk assessments. Research has shown that subinhibitory concentrations of the parent lincomycin can unexpectedly potentiate secondary metabolite production in some bacteria, highlighting the potential for complex and unforeseen ecological interactions. nih.gov

Q & A

Q. What analytical methods are recommended for quantifying Lincomycin Sulfoxide in microbial fermentation broths?

High-performance liquid chromatography (HPLC) with UV detection is widely used for quantifying lincomycin derivatives, including sulfoxides, in fermentation broths. Method validation should include calibration curves with spiked samples and internal standards (e.g., deuterated analogs) to account for matrix effects. For example, optimized fermentation studies for lincomycin A achieved a 40.5% increase in titer using HPLC-based quantification . When analyzing sulfoxide stability, consider solvent compatibility (e.g., dimethyl sulfoxide as a co-solvent) and column selection to resolve polar functional groups .

Q. How does the sulfoxide group in this compound influence its antibiotic activity?

The sulfoxide moiety enhances oxidative stability and may modulate interactions with bacterial ribosomal targets. In Streptomyces lincolnensis, sulfoxide-containing metabolites like ergothioneine protect against oxidative stress during antibiotic biosynthesis, indirectly supporting lincomycin production. Comparative studies using sulfoxide-deficient mutants (via CRISPR-Cas9 knockouts) can isolate its role in bioactivity .

Q. What enzymatic pathways are involved in the biosynthesis of this compound in Streptomyces species?

this compound biosynthesis involves cytochrome P450 enzymes that catalyze sulfur oxidation. Ergothioneine, a sulfoxide derivative, is critical for oxidative stress protection in Streptomyces, as shown by gene disruption studies. Quantitative PCR (qPCR) with the 2^(-ΔΔC(T)) method can measure expression levels of genes like egtD (ergothioneine synthase) during fermentation .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound production in submerged fermentation?

RSM combines Plackett-Burman screening and central composite design (CCD) to identify critical nutrient interactions. For example, soluble starch and (NH₄)₂SO₄ synergistically enhance lincomycin yield, while malt extract acts independently. This approach increased production by 40.5% in Streptomyces lincolnensis cultures . Include triplicate runs and ANOVA to validate factor significance.

Q. What statistical approaches resolve contradictory data in this compound stability studies?

Multivariate regression and sensitivity analysis can isolate confounding variables (e.g., pH, temperature). For time-series stability data, use mixed-effects models to account for batch variability. Evidence synthesis frameworks like PICO (Population: microbial strains; Intervention: storage conditions; Comparison: control batches; Outcome: degradation rate) ensure methodological rigor .

Q. How can immobilized cell systems improve operational stability in this compound production?

Immobilization on synthetic cotton fibers extends production longevity (>17 days in repeated batches) by reducing shear stress and enhancing nutrient diffusion. Monitor parameters like oxygen transfer rates and biofilm integrity using confocal microscopy. This method achieved 1350 μg/ml yields, outperforming free-cell systems .

Methodological Considerations

- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with resource constraints .

- Data Validation : Employ the 2^(-ΔΔC(T)) method for gene expression studies, ensuring primer efficiency (90–110%) and normalization to housekeeping genes .

- Conflict Resolution : For contradictory bioactivity results, perform meta-regression to assess publication bias or variability in microbial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.